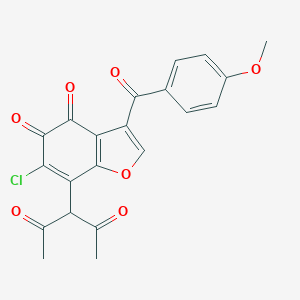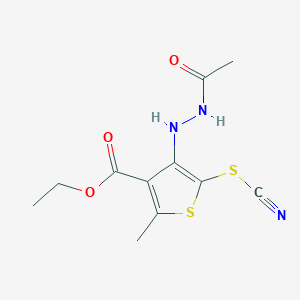![molecular formula C6H11ClO4S B273716 Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate, also known as CESP, is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized using various methods, and it has been found to have several applications in scientific research.
科学研究应用
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been used in several scientific research applications. It has been found to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can cause gene silencing. Inhibition of HDACs has been found to be useful in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
作用机制
The mechanism of action of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves the inhibition of HDACs. It binds to the active site of HDACs and prevents the removal of acetyl groups from histones. This leads to the activation of genes that were previously silenced, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Additionally, Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been found to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in lab experiments is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors, which can lead to more effective results in experiments. However, one of the limitations of using Methyl 3-[(2-chloroethyl)sulfonyl]propanoate is its toxicity. It has been found to be toxic to some cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in scientific research. One direction is the development of more potent and less toxic HDAC inhibitors. Another direction is the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in combination with other drugs to enhance its therapeutic effects. Additionally, the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in the treatment of other diseases, such as cardiovascular disease and diabetes, is an area of future research.
合成方法
The synthesis of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been achieved using various methods. One of the methods involves the reaction of 3-hydroxypropanoic acid with thionyl chloride to form 3-chloropropanoic acid. The 3-chloropropanoic acid is then reacted with sodium sulfinyl chloride to form 3-(sulfinylchloro)propanoic acid. The final step involves the reaction of 3-(sulfinylchloro)propanoic acid with methyl alcohol to form Methyl 3-[(2-chloroethyl)sulfonyl]propanoate.
属性
产品名称 |
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate |
|---|---|
分子式 |
C6H11ClO4S |
分子量 |
214.67 g/mol |
IUPAC 名称 |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChI 键 |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
规范 SMILES |
COC(=O)CCS(=O)(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)
![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)

